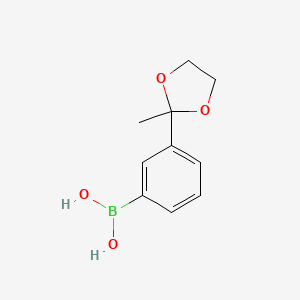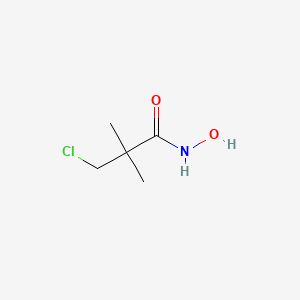
Methyl 2-methyl-3,5-dinitrobenzoate
描述
Methyl 2-methyl-3,5-dinitrobenzoate is an organic compound with the molecular formula C9H8N2O6. It is a derivative of benzoic acid, where the benzene ring is substituted with two nitro groups at the 3 and 5 positions, a methyl group at the 2 position, and a methyl ester group at the carboxyl position. This compound is known for its applications in organic synthesis and its potential biological activities.
作用机制
Target of Action
Methyl 2-methyl-3,5-dinitrobenzoate is a complex organic compound that primarily targets various organic compounds during synthesis . It participates in esterification reactions, acting as an acylating agent to introduce the 3,5-dinitrobenzoyl group into target molecules .
Mode of Action
The mode of action of this compound involves its participation in esterification reactions . As an acylating agent, it introduces the 3,5-dinitrobenzoyl group into target molecules . This interaction with its targets leads to the formation of new organic compounds.
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of various organic compounds . The downstream effects of these reactions depend on the specific compounds being synthesized.
Pharmacokinetics
As a reagent used in organic synthesis, its bioavailability would be primarily determined by the conditions of the reaction it is involved in .
Result of Action
The result of this compound’s action is the formation of new organic compounds through esterification reactions . The specific molecular and cellular effects would depend on the nature of these newly synthesized compounds.
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the conditions of the reaction it is involved in, such as temperature, pH, and the presence of other reagents .
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2-methyl-3,5-dinitrobenzoate can be synthesized through the nitration of methyl 2-methylbenzoate. The nitration process typically involves the use of a nitrating mixture, such as concentrated sulfuric acid and concentrated nitric acid, under controlled temperature conditions to introduce the nitro groups at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The reaction mixture is then quenched, and the product is isolated through crystallization or distillation techniques.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to convert the nitro groups into amino groups. Common reducing agents include hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents. For example, reaction with nucleophiles like hydroxide ions can lead to the formation of corresponding hydroxyl derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Hydroxide ions in aqueous or alcoholic solutions.
Major Products:
Reduction: Methyl 2-methyl-3,5-diaminobenzoate.
Substitution: Methyl 2-methyl-3,5-dihydroxybenzoate.
科学研究应用
Methyl 2-methyl-3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antifungal and antibacterial properties.
Medicine: Research has explored its potential use in developing new therapeutic agents due to its ability to undergo chemical modifications.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
相似化合物的比较
- Methyl 3,5-dinitrobenzoate
- Methyl 2,4-dinitrobenzoate
- Methyl 4-nitrobenzoate
Comparison: Methyl 2-methyl-3,5-dinitrobenzoate is unique due to the presence of a methyl group at the 2 position, which can influence its reactivity and biological activity compared to other dinitrobenzoate derivatives. The additional methyl group can affect the compound’s steric and electronic properties, potentially leading to different reaction pathways and biological interactions.
属性
IUPAC Name |
methyl 2-methyl-3,5-dinitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O6/c1-5-7(9(12)17-2)3-6(10(13)14)4-8(5)11(15)16/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOMVMHVOAAAJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395603 | |
| Record name | methyl 2-methyl-3,5-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52090-24-1 | |
| Record name | methyl 2-methyl-3,5-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-3,5-DINITRO-BENZOIC ACID METHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of Methyl 2-methyl-3,5-dinitrobenzoate?
A1: this compound exhibits a planar methyl ester group with a minimal root-mean-square deviation of 0.002 Å. [] This group is oriented at a dihedral angle of 24.27° relative to the benzene ring. [] The molecule also features two nitro groups with dihedral angles of 4.2° and 60.21° to the benzene ring. [] In the crystal form, individual molecules interact through C-H⋯O hydrogen bonds, creating zigzag chains. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-Ethoxyphenyl)methyl]piperazine](/img/structure/B1364539.png)

![2-[[[2-(4-methoxyphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364550.png)




![N-[(4-chloro-3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine](/img/structure/B1364566.png)



![2-(4-Chlorophenyl)-3-[3-(trifluoromethyl)anilino]acrylonitrile](/img/structure/B1364588.png)
